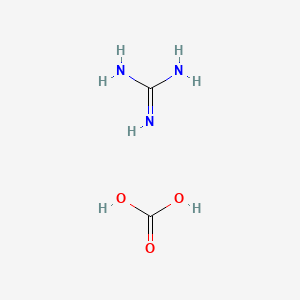
POLY(1,4-PHENYLENE ETHER-SULFONE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(1,4-phenylene ether-ether-sulfone), also known as SPEES, is a high-performance thermoplastic known for its toughness and stability at high temperatures . It contains an aryl-SO2-aryl subunit and is used in specialty applications, often as a superior replacement for polycarbonates .
Synthesis Analysis
SPEES is synthesized through a process that involves sulfonation of the polymer backbone using concentrated H2SO4 . The degree of sulfonation of SPEES is characterized using ion-exchange capacity measurements .
Molecular Structure Analysis
The molecular structure of SPEES is composed of para-linked aromatics, sulfonyl groups, and ether groups . The degree of sulfonation of SPEES was characterized using ion-exchange capacity measurements .
Chemical Reactions Analysis
SPEES undergoes a series of chemical reactions during its synthesis. The sulfonation process involves the use of different acids such as concentrated sulfuric acid, sulfur trioxide, chlorosulfonic acid, and acetyl sulfate .
Physical And Chemical Properties Analysis
SPEES is known for its toughness, stability at high temperatures, and resistance to heat and oxidation . It also exhibits hydrolysis resistance to aqueous and alkaline media and good electrical properties .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLY(1,4-PHENYLENE ETHER-SULFONE) can be achieved through a nucleophilic substitution reaction between bisphenol-A and 4,4'-dichlorodiphenyl sulfone. The reaction is carried out in the presence of a base and a solvent.", "Starting Materials": [ "Bisphenol-A", "4,4'-dichlorodiphenyl sulfone", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve bisphenol-A and 4,4'-dichlorodiphenyl sulfone in the solvent.", "Step 2: Add the base to the reaction mixture and stir at a suitable temperature (e.g. 150-200°C) for a specific time (e.g. 4-6 hours).", "Step 3: Cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g. methanol).", "Step 4: Wash and dry the polymer to obtain the final product, POLY(1,4-PHENYLENE ETHER-SULFONE)." ] } | |
CAS-Nummer |
25608-63-3 |
Molekulargewicht |
0 |
Synonyme |
4,4’-sulfonylbis-phenopolymerwith; Phenol,4,4’-sulfonylbis-,polymerwith1,1’-sulfonylbis[4-chlorobenzene]; Poly(oxy-1,4-phenylenesulfonyl-1,4-phenylene)-.alpha.-hydro-.omega.-hydroxy; POLY(ETHER SULFONE); POLY(1,4-PHENYLENE ETHER-SULFONE); POLY(OXY-1,4-PHE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



